molecular formula C15H15N3O4S B2643168 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 2191265-14-0

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone

Cat. No. B2643168
CAS RN: 2191265-14-0
M. Wt: 333.36
InChI Key: ISDAMXJAYSPZSP-UHFFFAOYSA-N
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Description

The compound “(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone” is a complex organic molecule. It contains a 1,3,4-thiadiazole moiety, which is a heterocyclic compound . Many pharmaceutically important compounds possess 1,3,4-thiadiazoles as its heterocyclic moiety. They have shown many activities like anti-inflammatory, anticonvulsant, antimicrobial, anticancer, antihypertensive .


Molecular Structure Analysis

The molecular structure of a compound determines its various pharmacological activities. Heterocyclic compounds like 1,3,4-thiadiazoles have been utilized for their biological activity . When different functional groups are attached to the nucleus, it may interact with biological receptors and produce outstanding properties .

Scientific Research Applications

Synthesis and Structural Analysis

Studies on similar compounds emphasize the importance of synthesis methods, structural exploration, and analysis using techniques such as X-ray diffraction, NMR, and mass spectrometry. For example, research on the synthesis and structural characterization of compounds containing thiadiazole and piperidine units highlight the relevance of these structures in developing new materials or bioactive molecules. These investigations provide insights into the chemical behavior, stability, and interaction patterns of such compounds, which are crucial for designing molecules with desired properties (Karthik et al., 2021).

Biological Activities

Compounds featuring thiadiazole, piperidine, and related frameworks are frequently examined for their biological activities, including antimicrobial, antifungal, and anticancer properties. Research demonstrates that these compounds can exhibit significant biological activity, making them potential candidates for pharmaceutical development. For instance, studies on new pyridine derivatives and thiadiazole analogs explore their antimicrobial and anticancer potentials, respectively, suggesting the versatility of these structural motifs in drug discovery (Patel et al., 2011; Krishna et al., 2020).

Material Science Applications

The electron-accepting and conducting properties of thiadiazoles and related compounds are of interest in material science, particularly for applications in electrochromics and electronics. These studies focus on the synthesis and evaluation of materials for specific technological applications, like fast-switching electrochromic devices, highlighting the potential of such molecules in advanced material development (Ming et al., 2015).

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c19-14(10-1-2-12-13(7-10)21-9-20-12)18-5-3-11(4-6-18)22-15-17-16-8-23-15/h1-2,7-8,11H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDAMXJAYSPZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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